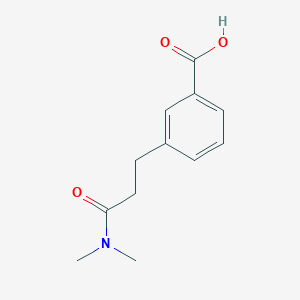

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dimethylamino group and a ketone group attached to a propyl chain, which is further connected to a benzoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid typically involves the acylation of 3-(dimethylamino)propylamine with a benzoic acid derivative. One common method is the reaction of 3-(dimethylamino)propylamine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Solvent recovery and recycling are also important considerations in industrial production to minimize waste and reduce costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction of the ketone group can yield the corresponding alcohol.

Substitution: The aromatic ring of the benzoic acid moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro or halogenated benzoic acid derivatives.

Applications De Recherche Scientifique

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound can be used in the study of enzyme kinetics and as a substrate in biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the ketone group can act as a reactive site for nucleophilic attack. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

3-(Dimethylamino)benzoic acid: Lacks the ketone group and has different reactivity and applications.

3-(3-(Dimethylamino)propyl)benzoic acid: Similar structure but without the ketone group, leading to different chemical properties.

4-(Dimethylamino)benzoic acid: The dimethylamino group is attached to the para position of the benzoic acid, resulting in different electronic effects.

Uniqueness: 3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid is unique due to the presence of both the dimethylamino and ketone groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Activité Biologique

3-(3-(Dimethylamino)-3-oxopropyl)benzoic acid is a synthetic compound primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly leukotriene D4 (LTD4) receptor antagonists. These antagonists are crucial in the study and treatment of inflammatory diseases. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Weight: 251.29 g/mol

Functional Groups: Carboxylic acid, dimethylamino group

Biological Activity Overview

The compound's primary biological activity stems from its involvement in synthesizing LTD4 receptor antagonists. These antagonists block the action of leukotrienes, which are inflammatory mediators implicated in various diseases, including asthma and allergic rhinitis.

Synthesis and Pharmacological Applications

Research indicates that this compound is utilized in the synthesis of potent LTD4 receptor antagonists. A notable example is MK-571, which demonstrated significant efficacy in animal models for inflammatory conditions. The compound's utility extends beyond synthesis; it serves as a biochemical probe for studying enzyme interactions and mechanisms related to inflammatory responses.

In Vitro Studies

In vitro studies have shown that compounds derived from this compound exhibit inhibitory effects on various cellular pathways linked to inflammation. For example, pharmacological inactivation of multidrug resistance proteins (MRPs) has been shown to augment intracellular signaling pathways that could be influenced by LTD4 receptor modulation .

| Study | Findings |

|---|---|

| MK-571 Efficacy | Demonstrated effectiveness in reducing inflammation in murine models |

| MRP Inhibition | Augmented cAMP signaling leading to enhanced anti-inflammatory responses |

Comparative Analysis with Related Compounds

To understand its unique properties, it is essential to compare this compound with other similar compounds used in pharmaceutical applications.

| Compound | Target Activity | Mechanism |

|---|---|---|

| MK-571 | LTD4 Receptor Antagonist | Blocks leukotriene action |

| Zafirlukast | LTD4 Receptor Antagonist | Similar binding affinity as MK-571 |

| Montelukast | LTD4 Receptor Antagonist | Competitive inhibition of leukotriene receptors |

Propriétés

IUPAC Name |

3-[3-(dimethylamino)-3-oxopropyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-13(2)11(14)7-6-9-4-3-5-10(8-9)12(15)16/h3-5,8H,6-7H2,1-2H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUYHQSFZZTYFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CCC1=CC(=CC=C1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.